Pentachlorophenyl methacrylate

Übersicht

Beschreibung

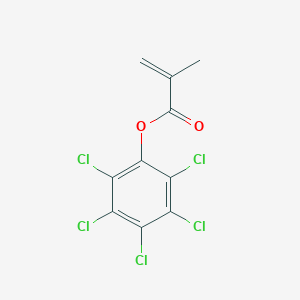

Pentachlorophenyl methacrylate is a chemical compound with the molecular formula C10H5Cl5O2. It is an ester derived from methacrylic acid and pentachlorophenol. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentachlorophenyl methacrylate can be synthesized through the esterification of methacrylic acid with pentachlorophenol. The reaction typically involves the use of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Pentachlorophenyl methacrylate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pentachlorophenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Polymerization: The methacrylate group can undergo free radical polymerization to form polymers with various properties.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and pentachlorophenol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as triethylamine.

Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common reagents.

Major Products Formed

Substitution Reactions: Products include substituted pentachlorophenyl derivatives.

Polymerization: Products are polymers with varying molecular weights and properties.

Hydrolysis: Products are methacrylic acid and pentachlorophenol.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Modification

Copolymers and Functionalization

PFPMA is frequently utilized in the synthesis of copolymers, where it acts as an active ester. This property allows for post-polymerization modifications, enabling the introduction of various functional groups. For instance, copolymers derived from PFPMA and other monomers have been synthesized using reversible deactivation radical polymerization (RDRP) techniques. These copolymers exhibit controlled dispersity and can be modified with primary amines or alcohols for targeted applications in drug delivery systems and biomaterials .

Table 1: Properties of PFPMA Copolymers

| Copolymer Composition | Polymerization Method | Key Properties |

|---|---|---|

| PFPMA / p-Nitrophenyl MA | Cu(0)-mediated RDRP | High thermal stability, tunable reactivity |

| PFPMA / Methyl Methacrylate | RAFT Polymerization | Low polydispersity, multifunctional polymers |

Optical Applications

Graded Index Plastic Optical Fibers (GI POFs)

PFPMA has been incorporated into copolymers designed for low-loss graded index plastic optical fibers. Research indicates that copolymers containing PFPMA exhibit superior thermal and optical properties compared to traditional materials like PMMA. Specifically, a copolymer with a composition of 65% MMA and 35% PFPMA demonstrated a glass transition temperature of 118 °C and low attenuation rates suitable for high-speed data transmission .

Antibacterial Properties

Antibacterial Copolymers

Recent studies have highlighted the antibacterial properties of copolymers synthesized from methyl methacrylate and pentachlorophenyl derivatives. These materials show promise in medical applications where infection control is critical. The incorporation of pentachlorophenyl moieties enhances the antimicrobial efficacy of the resulting polymers, making them suitable for coatings in medical devices .

Environmental Applications

Fluorinated Polymers for Environmental Monitoring

PFPMA's fluorinated nature makes it an excellent candidate for environmental monitoring applications. Polymers containing trace fluorine can be used for NanoSIMS analysis, allowing researchers to track environmental pollutants at a molecular level . This capability is crucial for assessing the impact of industrial chemicals on ecosystems.

Case Studies

Case Study 1: Functionalized SCNPs

A study focused on single-chain polymer nanoparticles (SCNPs) functionalized with PFPMA demonstrated their ability to capture and purify target proteins effectively. The activated ester moieties facilitated the conjugation process without altering the polymer backbone, showcasing the versatility of PFPMA in bioconjugation applications .

Case Study 2: Thermal Stability in Optical Applications

Research on the thermal properties of PFPMA-containing copolymers revealed that increasing the concentration of PFPMA improved both thermal stability and optical transmittance. This finding supports the use of these materials in high-performance optical devices, where thermal management is critical .

Wirkmechanismus

The mechanism of action of pentachlorophenyl methacrylate involves its ability to undergo polymerization and form polymers with specific properties. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. The pentachlorophenyl group imparts unique chemical and physical properties to the resulting polymers, making them suitable for various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pentafluorophenyl methacrylate: Similar in structure but with fluorine atoms instead of chlorine.

Glycidyl methacrylate: Contains an epoxide group instead of the pentachlorophenyl group.

Uniqueness

Pentachlorophenyl methacrylate is unique due to the presence of multiple chlorine atoms on the phenyl ring, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and enhanced thermal stability. This makes it particularly useful in applications where these properties are desired.

Biologische Aktivität

Pentachlorophenyl methacrylate (PCPMA) is a chlorinated aromatic compound that has garnered interest due to its potential applications in various fields, including materials science and biomedicine. This article provides a comprehensive overview of the biological activity of PCPMA, focusing on its synthesis, reactivity, and antimicrobial properties.

This compound is synthesized through the reaction of pentachlorophenol with methacrylic acid, resulting in a compound characterized by the presence of multiple chlorine atoms attached to a phenyl ring. The chemical structure can be represented as follows:

This structure imparts unique properties to PCPMA, making it reactive towards nucleophiles such as amines, which is crucial for post-polymerization modifications.

Antimicrobial Properties

A significant aspect of PCPMA's biological activity is its antimicrobial properties. Studies have shown that polymers derived from PCPMA exhibit notable antibacterial activity against various microorganisms. For instance, research indicates that poly(this compound) demonstrates higher efficacy against Staphylococcus aureus compared to Escherichia coli . The mechanisms underlying this antimicrobial activity are believed to involve disruption of microbial cell membranes and interference with cellular processes.

Table 1: Antimicrobial Activity of PCPMA Derivatives

Cytotoxicity Studies

While the antimicrobial properties are promising, it is essential to evaluate the cytotoxic effects of PCPMA on human cells. Research indicates that certain derivatives exhibit low cytotoxicity, making them suitable for biomedical applications such as drug delivery systems. For example, studies involving human fibroblast cells have shown that modified versions of PCPMA maintain cell viability while effectively delivering therapeutic agents.

Study on Antimicrobial Efficacy

In a study conducted by Choudhary et al., various copolymers of methyl methacrylate (MMA) and this compound were synthesized and tested for their antimicrobial properties. The results demonstrated that increasing the concentration of PCPMA in the copolymer enhanced its antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that these copolymers could serve as effective materials for biomedical applications where bacterial contamination is a concern .

Drug Delivery Applications

Another significant application of PCPMA derivatives is in the development of targeted drug delivery systems. A study published in Biomacromolecules highlighted the use of poly(this compound) as a carrier for anticancer drugs. The findings suggested that these polymers could improve the solubility and bioavailability of hydrophobic drugs while minimizing systemic toxicity .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYISYPLHCSQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38725-28-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentachlorophenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38725-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90471164 | |

| Record name | PENTACHLOROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16184-61-5 | |

| Record name | PENTACHLOROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.